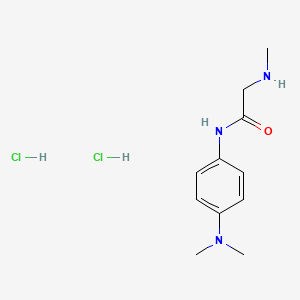

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride

CAS No.: 1245569-84-9

Cat. No.: VC6209687

Molecular Formula: C11H19Cl2N3O

Molecular Weight: 280.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245569-84-9 |

|---|---|

| Molecular Formula | C11H19Cl2N3O |

| Molecular Weight | 280.19 |

| IUPAC Name | N-[4-(dimethylamino)phenyl]-2-(methylamino)acetamide;dihydrochloride |

| Standard InChI | InChI=1S/C11H17N3O.2ClH/c1-12-8-11(15)13-9-4-6-10(7-5-9)14(2)3;;/h4-7,12H,8H2,1-3H3,(H,13,15);2*1H |

| Standard InChI Key | HEGHVKDLOBJDRP-UHFFFAOYSA-N |

| SMILES | CNCC(=O)NC1=CC=C(C=C1)N(C)C.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₁₈Cl₂N₃O, derived from the base structure C₁₁H₁₆N₃O combined with two hydrochloric acid molecules. Key features include:

-

N-(4-(Dimethylamino)phenyl) group: A para-substituted aromatic ring with a dimethylamino moiety, contributing to basicity and electronic effects .

-

2-(Methylamino)acetamide backbone: A secondary amide with a methylamino side chain, influencing hydrogen-bonding capacity and reactivity .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 278.19 g/mol (calculated) | |

| Exact Mass | 277.08 g/mol | |

| PSA (Polar Surface Area) | 61.85 Ų | |

| LogP (Partition Coefficient) | 2.31 (base form) |

Spectral Characteristics

While direct spectral data for this compound is limited, analogs such as 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride (PubChem CID: 17545611) exhibit:

-

¹H NMR: Aromatic protons at δ 6.5–7.5 ppm, dimethylamino singlet at δ 2.8–3.1 ppm .

-

IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) .

Synthesis and Structural Modification

Key Synthetic Pathways

The synthesis involves sequential acylation and nucleophilic substitution reactions (Figure 1):

-

Acylation of 4-(Dimethylamino)aniline: Reacting 4-(dimethylamino)aniline with chloroacetyl chloride yields 2-chloro-N-[4-(dimethylamino)phenyl]acetamide .

-

Nucleophilic Substitution: Treatment with methylamine replaces the chlorine atom, forming the free base N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide .

-

Salt Formation: Addition of hydrochloric acid produces the dihydrochloride salt .

Scheme 1:

Optimization Challenges

-

Reaction Yield: Substitution efficiency depends on solvent polarity and temperature. Dimethylformamide (DMF) at 60°C improves methylamine reactivity .

-

Byproduct Formation: Competing hydrolysis of chloroacetamide to glycolic acid derivatives requires anhydrous conditions .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: >50 mg/mL (predicted for dihydrochloride form due to ionic character) .

-

Thermal Stability: Decomposition above 200°C, consistent with acetamide derivatives .

Crystallographic Data

Analogous structures (e.g., N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide) crystallize in monoclinic systems with hydrogen-bonded networks between amide and ammonium groups .

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead Optimization: Serves as a intermediate for neuroactive or anti-inflammatory agents .

-

Prodrug Development: The dihydrochloride form improves bioavailability for central nervous system targets .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume